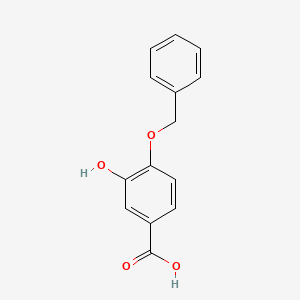

4-(Benzyloxy)-3-hydroxybenzoic acid

Descripción general

Descripción

4-(Benzyloxy)-3-hydroxybenzoic acid is a substituted benzoic acid that can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . It has a molecular formula of C14H12O3 and a molecular weight of 228.2433 .

Synthesis Analysis

The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid involves various reactions. For instance, it can be synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis

The molecular structure of 4-(Benzyloxy)-3-hydroxybenzoic acid can be represented as C14H12O3 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 4-(Benzyloxy)-3-hydroxybenzoic acid are diverse. For example, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo oxidation of alkyl side-chains .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Benzyloxy)-3-hydroxybenzoic acid include its molecular weight, solubility, and reactivity. It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .Aplicaciones Científicas De Investigación

Synthesis of Neurotrophic Compounds

4-(Benzyloxy)-3-hydroxybenzoic acid: is utilized in the synthesis of neurotrophic compounds, which are essential for the growth, maintenance, and survival of neurons. A notable application is its use in the enantioselective total synthesis of neurotrophic molecules like (-)-talaumidin . These compounds have potential therapeutic applications in neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Development of Organic Phosphine Oxides

This compound serves as a precursor in the synthesis of organic phosphine oxides . Phosphine oxides are valuable in various chemical reactions, including the Wittig reaction, which is widely used in the preparation of alkenes from ketones or aldehydes .

Creation of Benzohydrazide Derivatives

In chemical research, 4-(Benzyloxy)-3-hydroxybenzoic acid reacts with benzohydrazide to produce (E)-N′-(4-benzyloxy-3-methoxybenzylidene)benzohydrazide . These derivatives are studied for their potential applications in medicinal chemistry, particularly in the design of new drugs.

Dyeing of Polyester Fibers

The compound is involved in the dyeing process of polyester fibers. Its chemical structure allows it to bind to the fibers, providing a range of colors and shades for textile applications .

Rubber Industry Applications

4-(Benzyloxy)-3-hydroxybenzoic acid: is used in the rubber industry. It can act as an antioxidant, preventing the degradation of rubber by heat and oxygen, thus extending the life of rubber products .

Depigmenting Agent in Dermatology

In dermatological research, this compound has been explored as a depigmenting agent. It may help in the treatment of skin hyperpigmentation disorders by inhibiting the synthesis of melanin .

Mecanismo De Acción

Target of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid may interact with a variety of biological targets, potentially including enzymes or receptors that recognize aromatic or benzylic structures.

Mode of Action

It’s known that benzylic compounds can undergo various reactions, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially lead to changes in the targets, such as modification of protein structures or functions.

Biochemical Pathways

One study suggests that 4-hydroxybenzoic acid, a structurally similar compound, is hydroxylated to form protocatechuate, which can then be cleaved or decarboxylated to form other compounds . This suggests that 4-(Benzyloxy)-3-hydroxybenzoic acid may also be involved in similar biochemical transformations.

Propiedades

IUPAC Name |

3-hydroxy-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANRLTZBTFFXIPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705699 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Benzyloxy)-3-hydroxybenzoic acid | |

CAS RN |

38853-28-0 | |

| Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

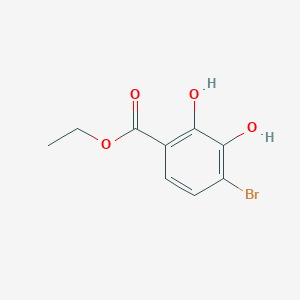

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)

amino}cyclobutane-1-carboxylic acid](/img/structure/B1442435.png)

![4-(4-Boc-1-piperazinyl)-5-bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1442440.png)